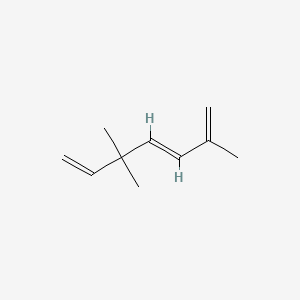
(2E)-3-(8-hydroxy-2H-chromen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles widely found in nature. Coumarins are known for their diverse biological activities and have been used in various medicinal and industrial applications .
Méthodes De Préparation
The synthesis of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production using green solvents and catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with specific enzymes and receptors in the body . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxycoumarin: Known for its antioxidant and antimicrobial activities.
The uniqueness of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(E)-3-(8-hydroxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-6,13H,7H2,(H,14,15)/b5-4+ |
Clé InChI |
RGELSLDNPCBSSG-SNAWJCMRSA-N |
SMILES isomérique |
C1C(=CC2=C(O1)C(=CC=C2)O)/C=C/C(=O)O |
SMILES canonique |
C1C(=CC2=C(O1)C(=CC=C2)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)





![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)

